molecular formula C7H6N2O2 B12953441 7-Hydroxy-1,2-dihydro-3H-indazol-3-one

7-Hydroxy-1,2-dihydro-3H-indazol-3-one

Cat. No.: B12953441
M. Wt: 150.13 g/mol
InChI Key: DLQVBDZIHOZLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound with the molecular formula C7H6N2O2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one can be achieved through several methods. One common approach involves the cyclization of o-nitrobenzyl alcohols under photochemical conditions. This method uses an aqueous solvent at room temperature, making it an efficient and environmentally friendly process .

Another synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can form the N-N bond in the presence of an organometallic reagent and oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, amines, and other functionalized derivatives. These products can have different properties and applications based on their chemical structure.

Scientific Research Applications

7-Hydroxy-1,2-dihydro-3H-indazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy-1,2-dihydro-3H-indazol-3-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxyl group at the 7-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

7-hydroxy-1,2-dihydroindazol-3-one

InChI

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)8-9-7(4)11/h1-3,10H,(H2,8,9,11)

InChI Key

DLQVBDZIHOZLPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.